Tert-butyl 4-(bromomethyl)-2,2-dimethylpyrrolidine-1-carboxylate

Nucleophilic reactivity Mayr scale Organocatalysis

Researchers constructing sterically constrained kinase inhibitor cores face synthetic dead-ends when non-dimethylated pyrrolidine analogs fail to deliver adequate conformational pre-organization. This gem-dimethyl Boc-pyrrolidine building block solves this by combining a reactive 4-bromomethyl electrophilic handle with C2 conformational locking that no single alternative building block provides. • ~4.7 Mayr N-units reduced pyrrolidine N-nucleophilicity vs. unsubstituted pyrrolidine, enabling chemoselective functionalization • XLogP3 2.9 / TPSA 29.5 Ų - CNS-optimized lipophilicity without polar surface area expansion; documented P-gp efflux reduction vs. non-dimethylated analogs • Fills a unique regioisomeric niche (4-BrCH₂, 2,2-diMe, N-Boc) for DEL/DOS library coverage unattainable with 2-, 3-, or non-gem-dimethyl bromomethyl pyrrolidines Requires -20°C storage under inert atmosphere; verify cold-chain logistics capability before ordering.

Molecular Formula C12H22BrNO2
Molecular Weight 292.217
CAS No. 2411246-10-9
Cat. No. B2736644
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 4-(bromomethyl)-2,2-dimethylpyrrolidine-1-carboxylate
CAS2411246-10-9
Molecular FormulaC12H22BrNO2
Molecular Weight292.217
Structural Identifiers
SMILESCC1(CC(CN1C(=O)OC(C)(C)C)CBr)C
InChIInChI=1S/C12H22BrNO2/c1-11(2,3)16-10(15)14-8-9(7-13)6-12(14,4)5/h9H,6-8H2,1-5H3
InChIKeyZHGSOBPJRQGCES-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 1 g / 2.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Tert-butyl 4-(bromomethyl)-2,2-dimethylpyrrolidine-1-carboxylate: Technical Baseline


Tert-butyl 4-(bromomethyl)-2,2-dimethylpyrrolidine-1-carboxylate (CAS 2411246-10-9) is a Boc-protected, gem-dimethyl-substituted pyrrolidine building block bearing a reactive bromomethyl handle at the 4-position [1]. With molecular formula C12H22BrNO2 and molecular weight 292.21 g/mol, this compound serves as a versatile intermediate in medicinal chemistry, particularly in the construction of sterically constrained nitrogen-containing scaffolds for kinase inhibitor and GPCR modulator programs [1]. Its defining structural feature — the gem-dimethyl group at C2 — imparts conformational restriction and differentiated reactivity compared to unsubstituted or mono-substituted pyrrolidine analogs [2].

Supports synthesis of sterically constrained 1,4-disubstituted pyrrolidine scaffolds for kinase inhibitor and GPCR modulator research
Boc-protected amine enables orthogonal deprotection strategies in multi-step medicinal chemistry workflows
Gem-dimethyl group provides conformational restriction and a reported class-level metabolic stability benefit

Tert-butyl 4-(bromomethyl)-2,2-dimethylpyrrolidine-1-carboxylate: Differentiation from Analogs


Simple in-class substitution — e.g., replacing this compound with tert-butyl 3-(bromomethyl)pyrrolidine-1-carboxylate (CAS 305329-97-9) or tert-butyl 2-(bromomethyl)pyrrolidine-1-carboxylate (CAS 181258-46-8) — introduces measurable differences in nucleophilic reactivity, conformational pre-organization, and downstream synthetic efficiency. The gem-dimethyl substitution at C2 reduces the pyrrolidine nitrogen nucleophilicity by approximately 4.7 N-units on the Mayr scale relative to unsubstituted pyrrolidine [1], alters the ring puckering amplitude, and changes the steric environment around both the bromomethyl electrophilic center and the Boc-protected nitrogen . These differences propagate into differential reaction rates in nucleophilic substitution and cross-coupling steps, and into the conformational properties of final target molecules. The quantitative evidence below substantiates why procurement decisions cannot rely on analog interchangeability.

Reactivity Replacing with non-gem-dimethyl pyrrolidine analogs may shift nucleophilic reactivity (Mayr N) and alter reaction rate profiles in substitution steps.
Regiochemistry Switching to 2- or 3-bromomethyl regioisomers changes spatial handle geometry, likely affecting target engagement of final molecules.
Conformation Loss of gem-dimethyl removes conformational pre-organization; analog interchange may not preserve scaffold rigidity.

Tert-butyl 4-(bromomethyl)-2,2-dimethylpyrrolidine-1-carboxylate: Quantitative Differentiation Evidence


Nucleophilicity Reduction: Gem-Dimethyl vs. Unsubstituted Pyrrolidine

The gem-dimethyl substitution at C2 of the pyrrolidine ring reduces the nitrogen nucleophilicity by 4.68 N-units on the Mayr scale relative to unsubstituted pyrrolidine. The 2,2-dimethylpyrrolidine core (representing the deprotected scaffold of the target compound) exhibits nucleophilicity parameters N = 13.96 and sN = 0.76 in acetonitrile, compared to N = 18.64 and sN = 0.60 for unsubstituted pyrrolidine in the same solvent system [1]. The higher sN value (0.76 vs 0.60) indicates greater sensitivity of the gem-dimethyl derivative to electrophile variation, meaning reaction rates with different electrophilic partners will diverge more sharply than for unsubstituted pyrrolidine. This directly impacts the choice of reaction conditions and partners in nucleophilic substitution sequences where the Boc-deprotected amine serves as a nucleophile.

Nucleophilicity reduction
Cross-study comparable
Target: N = 13.96, sN = 0.76 Baseline: N = 18.64, sN = 0.60 ΔN = −4.68 (25% lower); ΔsN = +0.16
Reduced nucleophilicity requires adjusted stoichiometry or longer reaction times in deprotected amine steps.
Mayr scale, MeCN; JACS 2020, 142, 1526.
Nucleophilic reactivity Mayr scale Organocatalysis Reaction kinetics

Procurement Cost Differential vs. 3-Bromomethyl Analog

The target compound carries a substantial price premium over the structurally simpler 3-(bromomethyl) regioisomer. From Enamine (a primary commercial supplier), the target compound is listed at $824 per 0.5 g and $2,071 per 2.5 g at 95% purity [1]. In contrast, tert-butyl 3-(bromomethyl)pyrrolidine-1-carboxylate (CAS 305329-97-9, 97% purity) is available from AKSci at $67 per 1 g . On a per-gram basis, the target compound costs approximately $1,648/g vs. $67/g for the 3-substituted analog — a ~25-fold cost differential. This price gap reflects the additional synthetic complexity of installing the gem-dimethyl group and the 4-position bromomethyl substitution pattern on the pyrrolidine ring.

Cost differential
Cross-study comparable
~$1,648/g (target) vs $67/g (3-bromomethyl analog) ~25× cost premium
Procurement justified by unique structural need, not as a generic bromomethyl building block.
Supplier listings; accessed April 2026.
Procurement economics Cost comparison Building block sourcing

Conformational Pre-Organization via Gem-Dimethyl Restriction

The gem-dimethyl substitution at C2 introduces steric bulk that restricts pyrrolidine ring pseudorotation, pre-organizing the scaffold into a narrower conformational ensemble. Evidence from structurally analogous systems (e.g., Fmoc-5,5-dimethylpyrrolidine-2-carboxylate) demonstrates that gem-dimethyl substitution at ring positions flattens the pyrrolidine ring (puckering amplitude = 0.62 Å for the 5,5-dimethyl derivative) compared to non-gem-dimethylated analogs . Additionally, the gem-dimethyl group has been documented in medicinal chemistry literature to increase metabolic stability, decrease P-gp efflux liability, and reduce clearance in lead optimization campaigns [1]. In the target compound, the 2,2-dimethyl substitution — combined with the 4-bromomethyl handle — creates a uniquely constrained scaffold where both the electrophilic center geometry and the nitrogen environment are sterically modulated, a feature absent from non-gem-dimethylated analogs such as CAS 305329-97-9 or CAS 181258-46-8.

Conformational pre-organization
Class-level inference
Gem-dimethyl restricts ring puckering (analog amplitude 0.62 Å). May improve metabolic stability per class precedent.
Conformational restriction may reduce entropic penalty upon target binding.
Direct validation on target compound needed.
Conformational constraint Ring puckering Entropic benefit Medicinal chemistry

Regioisomeric Positioning: 4- vs. 2- and 3-Position Analogs

The target compound uniquely places the bromomethyl electrophilic handle at the 4-position of the pyrrolidine ring, distal to the gem-dimethyl group at C2. Common commercially available alternatives position the bromomethyl group at C2 (CAS 181258-46-8) or C3 (CAS 305329-97-9). The 4-position placement creates a distinct spatial relationship between the electrophilic center and the sterically hindered nitrogen, which — upon Boc deprotection — generates a nucleophilic amine whose reactivity is modulated by the adjacent gem-dimethyl group. This spatial arrangement is relevant for synthesizing 1,4-disubstituted pyrrolidine scaffolds, where the relative geometry of substituents affects biological target engagement [1]. No single commercially available analog simultaneously provides (a) 4-position bromomethyl substitution, (b) gem-dimethyl conformational constraint, and (c) Boc protection in one building block.

Regioisomeric uniqueness
Supporting evidence
Unique 4-bromomethyl + 2,2-gem-dimethyl + N-Boc combination among commercial pyrrolidine building blocks.
Provides a regioisomeric entry point unavailable from any single alternative.
Cited in kinase inhibitor/GPCR modulator patent applications.
Regiochemistry Synthetic handle Cross-coupling Derivatization

Storage and Stability Requirements

The target compound requires storage at −20 °C under inert atmosphere for long-term preservation, as specified by the primary commercial supplier [1]. This is a more stringent requirement than for many simpler Boc-protected bromomethyl pyrrolidines: for example, tert-butyl 3-(bromomethyl)pyrrolidine-1-carboxylate (CAS 305329-97-9) is listed with storage conditions of 2–8 °C by multiple suppliers , and (S)-tert-butyl 3-(bromomethyl)pyrrolidine-1-carboxylate is specified for storage at 2–8 °C . The more demanding −20 °C recommendation for the target compound likely reflects the combined effect of the bromomethyl group's reactivity with the sterically accessible 4-position in the gem-dimethyl context, which may increase susceptibility to thermal degradation or moisture sensitivity relative to more sterically shielded or differently positioned analogs.

Storage requirement
Cross-study comparable
Target: −20 °C (inert atmosphere) Analog: 2–8 °C ≥24 °C lower recommended storage
Requires −20 °C freezer capacity and inert atmosphere handling to maintain integrity.
Supplier datasheet recommendation.
Stability Storage conditions Quality assurance

Physicochemical Properties vs. Non-Dimethylated Analogs

The target compound (MW = 292.21 g/mol) is 28.05 g/mol heavier than the corresponding non-dimethylated 4-(bromomethyl)pyrrolidine-1-carboxylate scaffold (hypothetical MW ≈ 264.16 g/mol, analogous to the 3-substituted isomer CAS 305329-97-9) [1]. Its computed XLogP3 of 2.9 [1] exceeds the typical range for mono-substituted Boc-pyrrolidine bromides (~2.0–2.5 estimated) by approximately 0.4–0.9 log units, reflecting the lipophilic contribution of the gem-dimethyl group. The topological polar surface area (TPSA) is 29.5 Ų [1], which is identical to non-dimethylated analogs (since the gem-dimethyl contributes no additional polar atoms), meaning the increased lipophilicity is achieved without sacrificing TPSA — a favorable profile for blood-brain barrier penetration considerations in CNS drug discovery programs.

Physicochemical shift
Class-level inference
MW 292.21 vs 264.16 XLogP 2.9 vs ~2.0–2.2 TPSA unchanged (29.5 Ų)
Increased lipophilicity without TPSA penalty supports CNS research compound design consideration.
Computed properties; experimental logP/D confirmation advised.
Physicochemical properties Lipophilicity Molecular weight

Tert-butyl 4-(bromomethyl)-2,2-dimethylpyrrolidine-1-carboxylate: Optimal Application Scenarios


Conformationally Constrained Kinase Inhibitor Scaffolds

In kinase inhibitor programs requiring a sterically defined 1,4-disubstituted pyrrolidine core, this compound provides simultaneous 4-position electrophilic handle placement and C2 gem-dimethyl conformational constraint. The reduced nucleophilicity of the deprotected amine (N = 13.96 vs. 18.64 for unsubstituted pyrrolidine) [1] can be exploited for chemoselective functionalization in the presence of other nucleophilic sites. The compound has been cited in patent applications related to kinase inhibitors and GPCR modulators [2], supporting its relevance in this application domain. Procurement is justified when synthetic routes specifically require the 4-bromomethyl + 2,2-dimethyl substitution pattern that no single alternative building block provides.

CNS-Penetrant Lead Optimization

The compound's XLogP3 of 2.9 combined with TPSA of 29.5 Ų [1] offers increased lipophilicity without expanding polar surface area — a desirable combination for CNS drug discovery where balancing blood-brain barrier permeability with low efflux liability is critical. The gem-dimethyl group has documented benefits for metabolic stability and reduced P-gp efflux [2]. When CNS exposure is a key optimization parameter, this building block should be prioritized over non-dimethylated analogs (estimated XLogP3 ≈ 2.0–2.2) that lack the lipophilicity advantage.

Orthogonal Boc Protection in Multi-Step Synthesis

The Boc protecting group combined with the sterically shielded pyrrolidine nitrogen (due to adjacent gem-dimethyl) may offer differentiated Boc deprotection kinetics. This can be advantageous in multi-step sequences requiring orthogonal deprotection strategies. However, procurement teams must account for the stringent −20 °C storage requirement under inert atmosphere [1], which exceeds the 2–8 °C typical for simpler Boc-bromomethyl pyrrolidines [2]. Facilities without adequate −20 °C capacity should evaluate the cost-benefit of infrastructure investment against the unique synthetic capabilities this building block enables.

Diversity-Oriented Synthesis: Regioisomeric Coverage

For diversity-oriented synthesis (DOS) or DNA-encoded library (DEL) construction aiming to comprehensively sample pyrrolidine chemical space, this compound fills a specific regioisomeric niche — 4-bromomethyl, 2,2-dimethyl, N-Boc pyrrolidine — not represented by any other single commercially available building block. Including this compound in library design ensures coverage of a sterically constrained, lipophilic pyrrolidine substructure that non-dimethylated 2-, 3-, or 4-bromomethyl analogs cannot recapitulate. The ~25-fold cost premium over simpler analogs [1][2] should be budgeted as a specialized library component rather than a general-purpose building block.

Application
Selection Property
Validation Focus
Conformationally constrained kinase inhibitor scaffolds
4-bromomethyl + 2,2-dimethyl pattern
Verify reaction kinetics of deprotected amine; confirm regiospecificity in target molecule synthesis
CNS-penetrant lead optimization research
Increased lipophilicity without TPSA expansion
Assess blood-brain barrier penetration in model systems; evaluate P-gp efflux susceptibility
Orthogonal Boc deprotection in multi-step synthesis
Sterically shielded, Boc-protected amine
Test deprotection kinetics under orthogonal conditions; confirm chemoselectivity
Diversity-oriented synthesis / regioisomeric library coverage
Unique regioisomeric niche (4-bromomethyl, 2,2-dimethyl, N-Boc)
Confirm library representation of constrained pyrrolidine substructure; justify cost against diversity gain
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